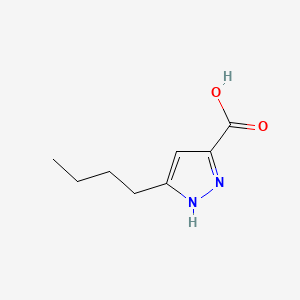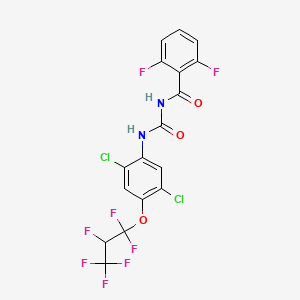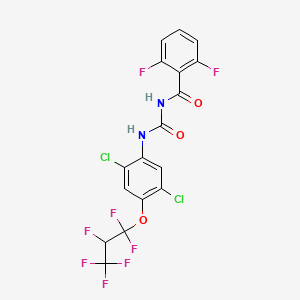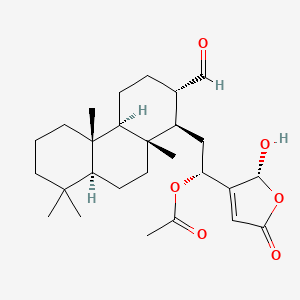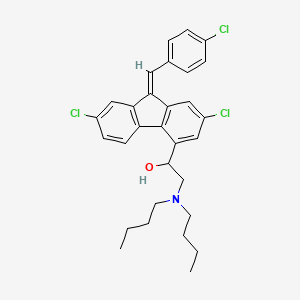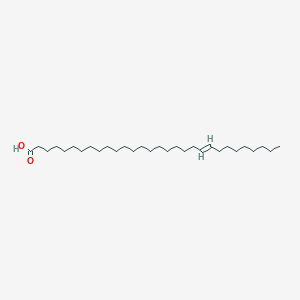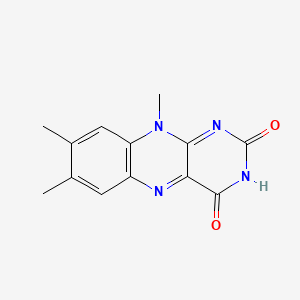![molecular formula C15H25ClN2O5 B1675495 (7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one, monoperchlorate CAS No. 7400-11-5](/img/structure/B1675495.png)
(7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one, monoperchlorate
Übersicht
Beschreibung
(+)-Lupanine is an alkaloid that has been found in L. angustifolius.
Lupanine perchlorate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Therapy
Lupanine Perchlorate has shown promising results in the treatment of diabetes. A study demonstrated that a combination of gamma conglutin and lupanine can enhance the antidiabetic effect by modulating liver gene expression profiles in a Type 2 Diabetes rat model . This treatment significantly reduced glycemia and lipid levels, positively influencing the expression of genes related to glucose and lipid metabolism.
Glucose Homeostasis
Another significant application of Lupanine Perchlorate is in improving glucose homeostasis. Research indicates that lupanine influences K_ATP channels and insulin gene expression, which are crucial for the regulation of blood sugar levels. Lupanine has been observed to stimulate insulin secretion at higher glucose concentrations and increase the expression of the Ins-1 gene, which plays a vital role in pancreatic beta-cell function .
Nutraceutical Applications
Lupanine derivatives, including Lupanine Perchlorate, are used in the development of nutraceutical products. These compounds are derived from lupin seeds, which are rich in bioactive peptides associated with health-related benefits. They have been reported to possess interesting techno-functional properties and are applied in the nutraceutical industry for their potential health benefits .
Cosmetic Industry
The cosmetic industry also utilizes Lupanine Perchlorate for its bioactive properties. Lupin seed extracts, which contain lupanine, are incorporated into cosmetic products for their skin-enhancing benefits. The antioxidant and antimicrobial properties of lupanine make it a valuable ingredient in skincare formulations .
Food Technology
In the field of food technology, Lupanine Perchlorate is explored for its potential as a functional food ingredient. Lupin proteins, which include lupanine, are used for developing healthy foods due to their high protein content and low starch levels. They are comparable to soy and are being studied for their application in various food products .
Environmental Biotechnology
Lupanine Perchlorate has applications in environmental biotechnology as well. It is being researched for its use in microbial processes to treat wastewater from lupine bean processing industries. The goal is to develop environmentally friendly processes for the production of enantiopure lupanine, which can be used for semi-synthesis of various high-value compounds .
Pharmacological Research
Pharmacologically, Lupanine Perchlorate is of interest due to its antibacterial and antifungal properties. These properties make it a candidate for alternative therapeutic agents in combating infections. Further research is needed to fully understand its spectrum of activity and potential applications in medicine .
Agricultural Applications
Lastly, Lupanine Perchlorate has agricultural applications. The alkaloids present in lupin seeds, including lupanine, contribute to the plant’s defense mechanisms against herbivores and microorganisms. This natural pesticidal property is being explored to develop safer and more sustainable agricultural practices .
Wirkmechanismus
- Biosynthesis : Lupanine is naturally synthesized from lysine in Lupinus plants, along with other quinolizidine alkaloids .
- Toxicity : Lupanine is mildly toxic, especially in seeds of leguminous herbs like lupins .
- Antidiabetic Effect : Combined treatment with gamma conglutin and lupanine modulates gene expression, reducing glycemia and lipid levels .
Biochemical Pathways
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;(H,2,3,4,5)/t11-,12-,13-,14+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZQTPMQQXAHSQ-YXCQRQMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O.OCl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one, monoperchlorate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1675415.png)
